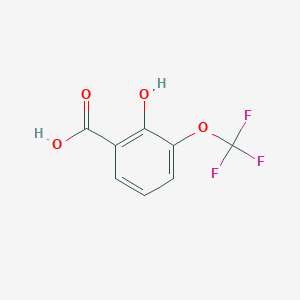
4-Chloro-2-methylpyridine 1-oxide
概要
説明
4-Chloro-2-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position, with an oxygen atom bonded to the nitrogen, forming an N-oxide. This compound is known for its stability under acidic conditions and its ability to form complexes with various metal ions, making it valuable in different scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyridine 1-oxide typically involves the oxidation of 4-chloro-2-methylpyridine. One common method includes the use of hydrogen peroxide and urea in tetrahydrofuran (THF) as the solvent. The reaction is initiated by cooling the mixture to 0°C, followed by the addition of trifluoroacetic anhydride. The reaction mixture is then allowed to warm to room temperature, and the completion of the reaction is monitored by liquid chromatography-mass spectrometry (LCMS). The product is purified by flash chromatography on silica gel .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as the use of inert atmospheres and proper handling of reagents, are crucial to ensure the safe production of this compound .
化学反応の分析
Types of Reactions: 4-Chloro-2-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: It can be reduced to its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Formation of pyridine N-oxides with additional functional groups.
Reduction: Formation of 4-chloro-2-methylpyridine.
Substitution: Formation of various substituted pyridines
科学的研究の応用
4-Chloro-2-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in the extraction of actinides and lanthanides from nuclear waste.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-Chloro-2-methylpyridine 1-oxide involves its ability to form complexes with metal ions. The oxygen atom in the N-oxide group acts as a donor, coordinating with metal ions to form stable complexes. This property is particularly useful in the extraction and separation of metal ions from mixtures. The compound’s reactivity is influenced by the electronic effects of the chlorine and methyl groups, which can affect its interaction with other molecules and reagents .
類似化合物との比較
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 2-Chloro-5-methylpyridine N-oxide
- 4-Chloro-2,3-dimethylpyridine 1-oxide
Comparison: 4-Chloro-2-methylpyridine 1-oxide is unique due to its specific substitution pattern, which influences its chemical reactivity and stability. Compared to similar compounds, it offers distinct advantages in forming stable complexes with metal ions, making it particularly valuable in nuclear waste management and other applications requiring selective metal ion extraction .
特性
IUPAC Name |
4-chloro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILJAVYTROIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480670 | |
| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-08-2 | |
| Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)








